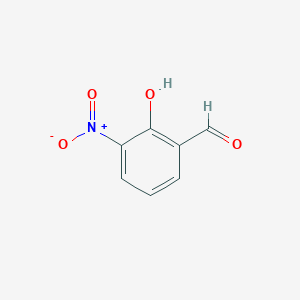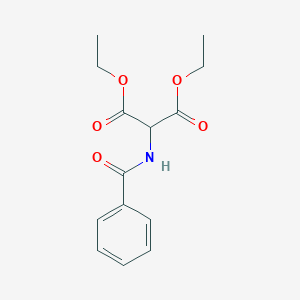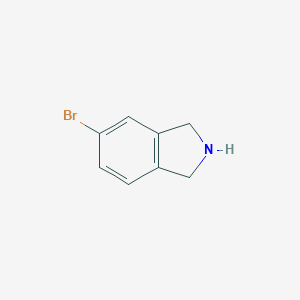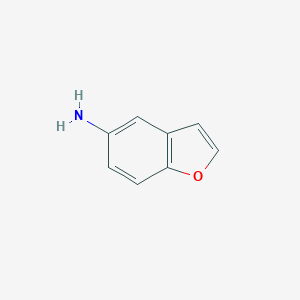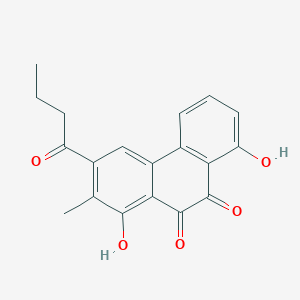
3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione
Overview
Description
SCH-68631 is a novel hepatitis C virus proteinase inhibitor isolated from the fermentation culture broth of Streptomyces species. It belongs to the phenanthrenequinone family of compounds and has shown promising antiviral activity against hepatitis C virus .
Preparation Methods
SCH-68631 is produced through fermentation of Streptomyces species. The microorganism identified as Streptomyces species (culture 94-02747) was isolated from loam soil in a wooded area of Nepal. The fermentation culture broth is then processed to isolate SCH-68631 .
Chemical Reactions Analysis
SCH-68631 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SCH-68631 has been extensively studied for its antiviral properties, particularly against hepatitis C virus. It inhibits the hepatitis C virus NS3 proteinase, which is essential for viral replication. This makes SCH-68631 a potential therapeutic agent for the treatment of hepatitis C virus infections. Additionally, SCH-68631 has been used as a probe molecule to study the binding mode of NS3 proteinase with its inhibitors .
Mechanism of Action
SCH-68631 exerts its effects by inhibiting the hepatitis C virus NS3 proteinase. The NS3 proteinase is a serine class enzyme that plays a crucial role in cleaving the nonstructural hepatitis C virus proteins necessary for viral replication. By inhibiting this enzyme, SCH-68631 disrupts the viral replication process, thereby reducing the viral load in infected cells .
Comparison with Similar Compounds
SCH-68631 is unique among hepatitis C virus proteinase inhibitors due to its structure and mechanism of action. Similar compounds include other hepatitis C virus proteinase inhibitors such as boceprevir and telaprevir. SCH-68631’s unique structure and binding mode make it a valuable addition to the arsenal of antiviral agents .
Properties
IUPAC Name |
3-butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-3-5-13(20)11-8-12-10-6-4-7-14(21)15(10)18(23)19(24)16(12)17(22)9(11)2/h4,6-8,21-22H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQYHFMKGAVKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)C(=O)C2=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043648 | |
| Record name | Murayaquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100843-91-2 | |
| Record name | Murayaquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


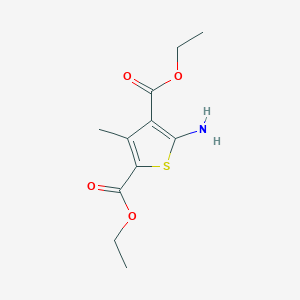
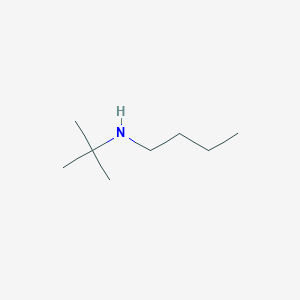
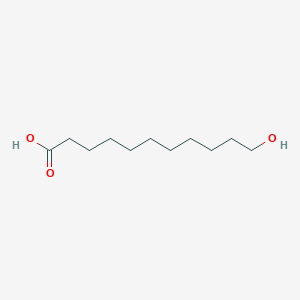

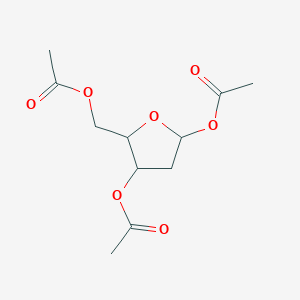
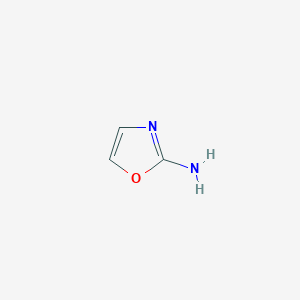
![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)

